molecular formula C23H19N3O5S B15101912 Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B15101912
M. Wt: 449.5 g/mol
InChI Key: AVJQOOQEAGXTEN-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an isoquinoline moiety, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the isoquinoline moiety with the thiazole ring using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Ion Channel Blockade: Blocking ion channels to alter cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine.

    Isoquinoline Derivatives: Compounds such as isoquinoline-1-carboxylic acid and isoquinoline-3-carboxamide.

Uniqueness

Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combined structural features of thiazole, isoquinoline, and methoxyphenyl groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Biological Activity

Ethyl 2-({[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name, which indicates a thiazole ring linked to an isoquinoline derivative. The structural complexity suggests multiple points of interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole moiety is known for its role in modulating enzyme activity, while the isoquinoline structure may influence receptor binding and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition: Thiazole derivatives often exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The isoquinoline component may act on neurotransmitter receptors or other signaling pathways, potentially influencing cellular responses.

Antitumor Activity

Research has indicated that compounds similar to this compound demonstrate antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

Thiazole compounds have been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially through modulation of oxidative stress and inflammation pathways. This suggests a possible application in treating neurodegenerative diseases .

Case Studies

StudyFindings
Study 1 A derivative similar to the compound showed significant inhibition of cancer cell lines in vitro, with IC50 values indicating potent activity.
Study 2 In vivo studies revealed that the compound could reduce tumor size in mouse models without significant toxicity.
Study 3 Neuroprotective effects were noted in models of oxidative stress, suggesting potential for further development in neurodegenerative disease therapies.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazole-containing compounds. Modifications to the ethyl ester or substitution patterns on the aromatic rings can significantly enhance potency and selectivity against specific targets .

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for developing more effective derivatives:

  • Substituent Effects: Variations in substituents on the thiazole or isoquinoline rings can lead to changes in bioactivity.
  • Ester Modifications: Alterations to the ethyl ester group may improve solubility and bioavailability.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H19N3O5S/c1-3-31-22(29)17-13-32-23(24-17)25-20(27)16-12-26(18-10-6-7-11-19(18)30-2)21(28)15-9-5-4-8-14(15)16/h4-13H,3H2,1-2H3,(H,24,25,27)

InChI Key

AVJQOOQEAGXTEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC

Origin of Product

United States

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